molecular formula C8H14O2Si B095441 Ethyl 3-(trimethylsilyl)propiolate CAS No. 16205-84-8

Ethyl 3-(trimethylsilyl)propiolate

Cat. No.: B095441
CAS No.: 16205-84-8
M. Wt: 170.28 g/mol
InChI Key: QRBKPHYAIRLCLK-UHFFFAOYSA-N
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Description

Ethyl 3-(trimethylsilyl)propiolate is an organic compound with the molecular formula C8H14O2Si. It is a derivative of propiolic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the terminal alkyne is replaced by a trimethylsilyl group. This compound is known for its applications in organic synthesis, particularly in the preparation of various heterocyclic compounds .

Scientific Research Applications

Ethyl 3-(trimethylsilyl)propiolate is utilized in several scientific research applications:

Safety and Hazards

Ethyl 3-(trimethylsilyl)propiolate is classified as a combustible liquid. It causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(trimethylsilyl)propiolate can be synthesized through the reaction of ethyl propiolate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(trimethylsilyl)propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Methyl Propiolate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-(Trimethylsilyl)propiolic Acid: Similar structure but with a carboxylic acid group instead of an ester group.

    Ethyl Propiolate: Similar structure but without the trimethylsilyl group.

Uniqueness: Ethyl 3-(trimethylsilyl)propiolate is unique due to the presence of both the trimethylsilyl and ethyl ester groups, which confer distinct reactivity and stability properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .

Properties

IUPAC Name

ethyl 3-trimethylsilylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBKPHYAIRLCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340929
Record name Ethyl 3-(trimethylsilyl)propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16205-84-8
Record name Ethyl 3-(trimethylsilyl)propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(trimethylsilyl)propynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of ethyl 3-(trimethylsilyl)propiolate in the nickel-catalyzed reductive coupling reaction with aldehydes?

A1: this compound serves as the ynoate component in the nickel-catalyzed reductive coupling reaction with aldehydes []. The reaction utilizes (1,5-hexadiene)Ni(SIPr) (where SIPr represents 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) as a catalyst and triethylsilane as the reducing agent. Kinetic studies indicate that the reaction rate is inversely proportional to the concentration of this compound. This observation, combined with deuterium labeling experiments, suggests a mechanism where the ynoate dissociates from a nickelacyclopentadiene intermediate before the rate-limiting formation of a nickeladihydrofuran intermediate, which is crucial for the catalytic cycle.

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